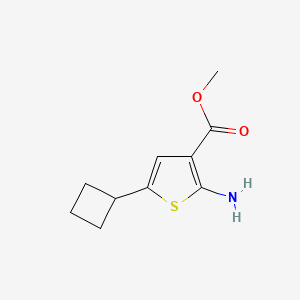

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is a heterocyclic compound with a molecular formula of C10H13NO2S. This compound belongs to the thiophene family, which is known for its aromatic properties and significant role in various chemical and pharmaceutical applications . The presence of both amino and ester functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with methyl cyanoacetate and sulfur in the presence of a base such as morpholine. The reaction is carried out in methanol at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product output.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: N-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate has been investigated for its potential as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer progression. Studies have shown that modifications in the thiophene ring can enhance its potency against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A recent study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in xenograft models. The compound was found to target specific signaling pathways associated with cell proliferation and survival, leading to apoptosis in cancer cells.

Agrochemicals

Herbicide Development

The compound serves as an intermediate in the synthesis of novel herbicides. Its ability to disrupt plant growth at specific developmental stages makes it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weeds.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Compound A (similar structure) | 200 | 85 |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | Compound B | 150 | 78 |

| Methyl 2-amino-5-benzylthiophene-3-carboxylate | Compound C | 250 | 90 |

Materials Science

Polymer Synthesis

The compound's unique thiophene structure allows it to be incorporated into polymer matrices, enhancing the electrical conductivity and mechanical properties of the resulting materials. Research indicates that polymers containing this compound exhibit improved performance in electronic applications.

Case Study: Conductive Polymers

In a study on conductive polymers, incorporating this compound resulted in a significant increase in conductivity compared to traditional polymers. This enhancement is attributed to the compound's ability to facilitate charge transfer within the polymer matrix.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Methyl 2-amino-5-cyclopropylthiophene-3-carboxylate: Contains a cyclopropyl ring, leading to different steric and electronic properties.

Uniqueness: Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Actividad Biológica

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyclobutyl group and an amino group, contributing to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:

Research indicates that this compound exhibits various mechanisms of action, particularly in modulating inflammatory pathways and metabolic processes:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the secretion of interleukin-6 (IL-6) in 3T3-L1 adipocytes, a critical marker for inflammation and metabolic syndrome. This inhibition suggests potential applications in treating obesity-related inflammation .

- Kinase Activity Modulation : Studies have demonstrated that analogues of this compound can enhance the phosphorylation of p38 MAPK and TBK1, which are involved in cellular stress responses and inflammation. Enhanced phosphorylation correlates with increased IL-6 production, indicating a dual role in promoting metabolic benefits while modulating inflammatory responses .

1. In Vitro Studies

In vitro studies have assessed the cytotoxicity and anti-inflammatory properties of this compound:

| Study Type | Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | Not specified | Induces apoptosis |

| Inflammation | 3T3-L1 adipocytes | Not specified | Inhibits IL-6 secretion |

These results indicate that while specific IC50 values for cytotoxicity were not provided, the compound demonstrates promising anti-inflammatory effects.

2. In Vivo Studies

Animal studies have further elucidated the biological activity of this compound:

- In a model of obesity, administration of this compound resulted in a significant reduction in serum IL-6 levels and body weight, suggesting its potential as an anti-obesity agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Propiedades

IUPAC Name |

methyl 2-amino-5-cyclobutylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-13-10(12)7-5-8(14-9(7)11)6-3-2-4-6/h5-6H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMIJEPSMGVTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2CCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.